1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one
Description
This compound is a hybrid heterocyclic molecule featuring a pyrrole core substituted with a 3-chloro-4-fluorophenyl group and methyl groups at positions 2 and 3. The ethanone moiety is linked via a sulfanyl bridge to a thieno[2,3-d]pyrimidine scaffold, which is further substituted with a phenyl group at position 6 and a methyl group at position 4. The synthesis likely involves multi-step coupling reactions, leveraging sulfur-based linkages to connect the pyrrole and pyrimidine moieties .
Properties
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClFN3OS2/c1-15-11-20(16(2)32(15)19-9-10-23(29)22(28)12-19)24(33)14-34-26-21-13-25(18-7-5-4-6-8-18)35-27(21)31-17(3)30-26/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMITTAFULFPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)F)Cl)C)C(=O)CSC3=NC(=NC4=C3C=C(S4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The chloro and fluoro substituents on the phenyl ring can be introduced through electrophilic aromatic substitution reactions.
Formation of the Thienopyrimidine Moiety: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.
Coupling Reactions: The final step involves coupling the pyrrole and thienopyrimidine moieties through a carbon-sulfur bond formation, typically using a thiol and a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or reduce double bonds.
Substitution: The chloro and fluoro substituents can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethanone exhibit promising anticancer properties. A study highlighted a novel anticancer compound identified through screening drug libraries on multicellular spheroids, emphasizing the importance of such compounds in cancer treatment strategies .
Inhibition of Enzymatic Activity
The compound has been studied for its inhibitory effects on specific enzymes relevant to neurodegenerative diseases. For instance, related compounds have shown selective inhibition of butyrylcholinesterase (BChE), making them potential candidates for treating Alzheimer's disease . The mechanism involves the compound's ability to interact with the enzyme's active site, thus preventing substrate binding.
Case Study 1: Anticancer Screening
A comprehensive screening of a drug library revealed that derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines. The study involved detailed assessments of cell viability and apoptosis induction .
Case Study 2: Neuroprotective Effects
In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress and apoptosis. The protective mechanism is attributed to the modulation of signaling pathways involved in cell survival .
Mechanism of Action
The mechanism of action of 1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several derivatives documented in recent literature. Below is a comparative analysis based on substituent variations and molecular properties:
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 3-chloro-4-fluorophenyl group provides moderate lipophilicity compared to the trifluoromethylphenyl analogue in , which is more hydrophobic. This difference could influence membrane permeability and protein-binding kinetics.
Electron-Withdrawing Groups :
- The trifluoromethyl group in and enhances electron-withdrawing effects, which may stabilize the molecule against oxidative metabolism. In contrast, the target compound relies on chloro and fluoro substituents for similar stabilization .
Scaffold Flexibility: The pyridinone derivative in incorporates a hydroxyethyl linker, increasing polarity and possibly improving aqueous solubility. However, this modification may reduce blood-brain barrier penetration compared to the target compound’s ethanone-sulfanyl bridge.
Research Findings and Hypotheses
- Synthetic Feasibility : The target compound’s synthesis is likely more straightforward than ’s cyclopenta-fused system, which requires additional steps for ring formation .
- Biological Activity Prediction : Analogues with trifluoromethyl groups (e.g., ) often exhibit enhanced pharmacokinetic profiles, suggesting the target compound could benefit from similar substitutions for improved efficacy.
- Thermodynamic Stability: The diphenylthienopyrimidine in may exhibit higher crystallinity due to aromatic stacking, whereas the target compound’s single phenyl group might favor amorphous solid dispersion formulations.
Biological Activity
The compound 1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is a complex organic molecule that has gained attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 486.034 g/mol. The structure incorporates a pyrrole ring and a thieno[2,3-d]pyrimidine moiety, which are known for their diverse biological activities.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
A study on pyrrole derivatives demonstrated that certain compounds possess significant antibacterial and antifungal properties. For instance, derivatives with a pyrrole scaffold were evaluated against several bacterial strains (e.g., E. coli, Staphylococcus aureus) and showed promising results in inhibiting growth .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 8a | E. coli | 15 |
| 8b | Staphylococcus aureus | 20 |
| 8c | Pseudomonas aeruginosa | 18 |
| 8d | Bacillus cereus | 22 |
Anticancer Activity
The compound's structural components suggest potential activity against cancer cell lines. Research indicates that pyrrole derivatives can inhibit cell proliferation in various cancer models. For example, a related compound showed IC50 values in the low micromolar range against human cancer cell lines .
Table 2: Anticancer Activity of Related Pyrrole Compounds
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | SJSA-1 | 0.22 |
| Compound B | MDA-MB-231 | 0.15 |
| Compound C | HeLa | 0.24 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- MDM2 Inhibition : Some derivatives have been shown to inhibit MDM2, a negative regulator of the p53 tumor suppressor pathway. This inhibition can lead to increased p53 activity and subsequent apoptosis in cancer cells .
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.
Case Studies
Several studies have explored the efficacy of pyrrole-based compounds in preclinical models:
- Study on Anticancer Effects : A recent investigation into a series of pyrrole derivatives revealed that certain modifications enhanced their antiproliferative effects on cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .
- Antimicrobial Efficacy Testing : Another study focused on the antimicrobial properties of synthesized pyrrole derivatives against various pathogens, confirming their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
